molecular formula C16H16N2O2 B6368776 3-Hydroxy-2-(3-pyrrolidinylcarbonylphenyl)pyridine CAS No. 1261914-10-6

3-Hydroxy-2-(3-pyrrolidinylcarbonylphenyl)pyridine

Cat. No.: B6368776
CAS No.: 1261914-10-6
M. Wt: 268.31 g/mol
InChI Key: RQHCFAHPJYADFM-UHFFFAOYSA-N
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Description

3-Hydroxy-2-(3-pyrrolidinylcarbonylphenyl)pyridine is a complex organic compound that features a pyridine ring substituted with a hydroxy group and a pyrrolidinylcarbonylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-2-(3-pyrrolidinylcarbonylphenyl)pyridine typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.

    Introduction of the Hydroxy Group: The hydroxy group can be introduced through hydroxylation reactions, often using reagents such as hydrogen peroxide or osmium tetroxide.

    Attachment of the Pyrrolidinylcarbonylphenyl Group: This step involves the formation of an amide bond between the pyridine ring and the pyrrolidinylcarbonylphenyl group. This can be achieved through the reaction of a carboxylic acid derivative with a pyrrolidine derivative in the presence of coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-2-(3-pyrrolidinylcarbonylphenyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or PCC.

    Reduction: The carbonyl group in the pyrrolidinylcarbonylphenyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nitric acid for nitration, bromine for bromination.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an alcohol.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

3-Hydroxy-2-(3-pyrrolidinylcarbonylphenyl)pyridine has several applications in scientific research:

    Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly those targeting neurological disorders.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: It is used in studies investigating the interaction of small molecules with biological targets, such as enzymes and receptors.

    Industrial Applications: It is used in the development of new materials with specific properties, such as catalysts and ligands for metal complexes.

Mechanism of Action

The mechanism of action of 3-Hydroxy-2-(3-pyrrolidinylcarbonylphenyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group and the pyrrolidinylcarbonylphenyl moiety play crucial roles in binding to these targets, often through hydrogen bonding and hydrophobic interactions. This binding can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxy-2-pyridinecarboxylic acid: Similar in structure but lacks the pyrrolidinylcarbonylphenyl group.

    2-Hydroxy-3-(3-pyrrolidinylcarbonylphenyl)pyridine: Similar but with different positioning of the hydroxy group.

Uniqueness

3-Hydroxy-2-(3-pyrrolidinylcarbonylphenyl)pyridine is unique due to the presence of both the hydroxy group and the pyrrolidinylcarbonylphenyl moiety, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

[3-(3-hydroxypyridin-2-yl)phenyl]-pyrrolidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2/c19-14-7-4-8-17-15(14)12-5-3-6-13(11-12)16(20)18-9-1-2-10-18/h3-8,11,19H,1-2,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQHCFAHPJYADFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC=CC(=C2)C3=C(C=CC=N3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70683203
Record name [3-(3-Hydroxypyridin-2-yl)phenyl](pyrrolidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70683203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261914-10-6
Record name [3-(3-Hydroxypyridin-2-yl)phenyl](pyrrolidin-1-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70683203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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